molecular formula C9H6ClNO B2981932 8-Chloroisoquinolin-6-ol CAS No. 2416228-97-0

8-Chloroisoquinolin-6-ol

Cat. No. B2981932
CAS RN: 2416228-97-0
M. Wt: 179.6
InChI Key: OIGTYNMZVQSWNX-UHFFFAOYSA-N
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Description

8-Chloroisoquinolin-6-ol is a chemical compound with the CAS Number: 2416228-97-0 . It has a molecular weight of 179.61 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the isoquinoline ring system.


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound is typically stored at room temperature .

Scientific Research Applications

Antimicrobial and Antiparasitic Applications Research has highlighted the antimicrobial and antiparasitic efficacy of halogenated 8-hydroxyquinolines. For instance, Clioquinol (5-Chloro-7-iodo-quinolin-8-ol) was previously used as an oral anti-parasitic agent for treating intestinal amebiasis. Despite its withdrawal due to neurotoxicity concerns, recent studies have explored its potential for repurposing in cancer therapy and Alzheimer's disease treatment due to its ability to inhibit the proteasome, bind copper, and dissolve beta-amyloid plaques (Mao & Schimmer, 2008).

Cancer Research Chloroquine, another compound in this class, has been studied for its direct antiviral effects and immunomodulatory properties. Its ability to enhance the efficacy of tumor cell killing by inhibiting autophagy makes it a candidate for cancer therapy (Savarino et al., 2003).

Material Science and Corrosion Inhibition The anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic mediums have been demonstrated, showing significant efficacy in protecting against corrosion. These findings suggest potential applications in the development of novel corrosion inhibitors (Douche et al., 2020).

Molecular Design and Supramolecular Chemistry The structural properties of 8-hydroxyquinoline derivatives enable them to form double helical dimers and undergo cross-hybridization with fluoroquinoline analogues, indicating their utility in the design of novel molecular architectures for various applications (Gan et al., 2010).

Metal Ion Detection and Chelation 8-Hydroxyquinolines are known for their metal chelation properties, making them useful in detecting various metal ions and treating metal-related disorders. Research on clioquinol and similar derivatives has explored their potential as therapeutic agents for neurodegenerative diseases through metal chelation (Summers et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with 8-Chloroisoquinolin-6-ol include H303, H315, H319, and H335 , which correspond to potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation, respectively.

properties

IUPAC Name

8-chloroisoquinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGTYNMZVQSWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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